molecular formula C14H11FO3 B6356860 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% CAS No. 1181566-86-8

5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6356860
CAS RN: 1181566-86-8
M. Wt: 246.23 g/mol
InChI Key: WWBWEPAANZUDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% (F2MPB95) is a synthetic organic compound that has been widely used in scientific research for its unique properties. F2MPB95 is a white crystalline powder that is soluble in organic solvents and has a melting point of 192-194°C. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. F2MPB95 has also been used in the development of new materials and in the study of biochemical and physiological effects.

Scientific Research Applications

5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has been used in numerous scientific research applications. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the development of new materials and in the study of biochemical and physiological effects. In particular, 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has been used in the study of the effects of oxidative stress on cells. It has also been used in the study of the effects of drugs on the brain, and in the study of the effects of environmental pollutants on organisms.

Mechanism of Action

5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% is thought to act as an antioxidant, scavenging reactive oxygen species (ROS) and inhibiting the oxidation of lipids and proteins. It has also been suggested that 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% may act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide.
Biochemical and Physiological Effects
5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of lipid peroxidation and to increase the levels of antioxidant enzymes in cells. It has also been shown to reduce inflammation and to protect cells from oxidative damage. In addition, 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has been shown to have anti-cancer and anti-microbial properties.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. In addition, it is stable and has a long shelf life. However, there are also some limitations to its use in laboratory experiments. 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% is toxic and should be handled with care. In addition, it is not soluble in water and must be dissolved in organic solvents before it can be used.

Future Directions

The potential applications of 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% are vast and there are many possible future directions for its use. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the development of new materials. It could also be used in the study of the effects of oxidative stress on cells, and in the study of the effects of drugs on the brain and of environmental pollutants on organisms. In addition, 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% could be used in the development of new diagnostic tests and treatments for diseases and in the study of the biochemical and physiological effects of other compounds.

Synthesis Methods

5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the direct reaction of 4-methoxyphenylbenzoic acid with 5-fluoro-2-chlorobenzoic acid, the reaction of 4-methoxyphenylbenzoic acid with 5-fluoro-2-iodobenzoic acid, and the reaction of 4-methoxyphenylbenzoic acid with 5-fluoro-2-bromobenzoic acid. The direct reaction of 4-methoxyphenylbenzoic acid with 5-fluoro-2-chlorobenzoic acid is the most commonly used method for the synthesis of 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95%. This reaction is typically carried out in an aqueous solution of sodium hydroxide, at a temperature of around 50°C. The reaction is usually complete within 30 minutes.

properties

IUPAC Name

5-fluoro-2-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBWEPAANZUDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653520
Record name 4-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181566-86-8
Record name 4-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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